

A Technical Guide to Basic Chromium Acetate for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromium(III) acetate hydroxide*

Cat. No.: *B12062257*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of basic chromium acetate, a compound of significant interest due to its unique structural properties and its emerging role in metabolic regulation. This document details its chemical identity, physicochemical properties, synthesis protocols, and its influence on key cellular signaling pathways relevant to drug development and biomedical research.

Chemical Identity and Physicochemical Properties

Basic chromium acetate is not a simple salt but rather a family of coordination complexes. The core of these complexes is typically a trinuclear cation, where three chromium(III) centers are bridged by a central oxo ligand.^[1] This core structure is consistent across various preparations, though the associated anion and degree of hydration can vary.

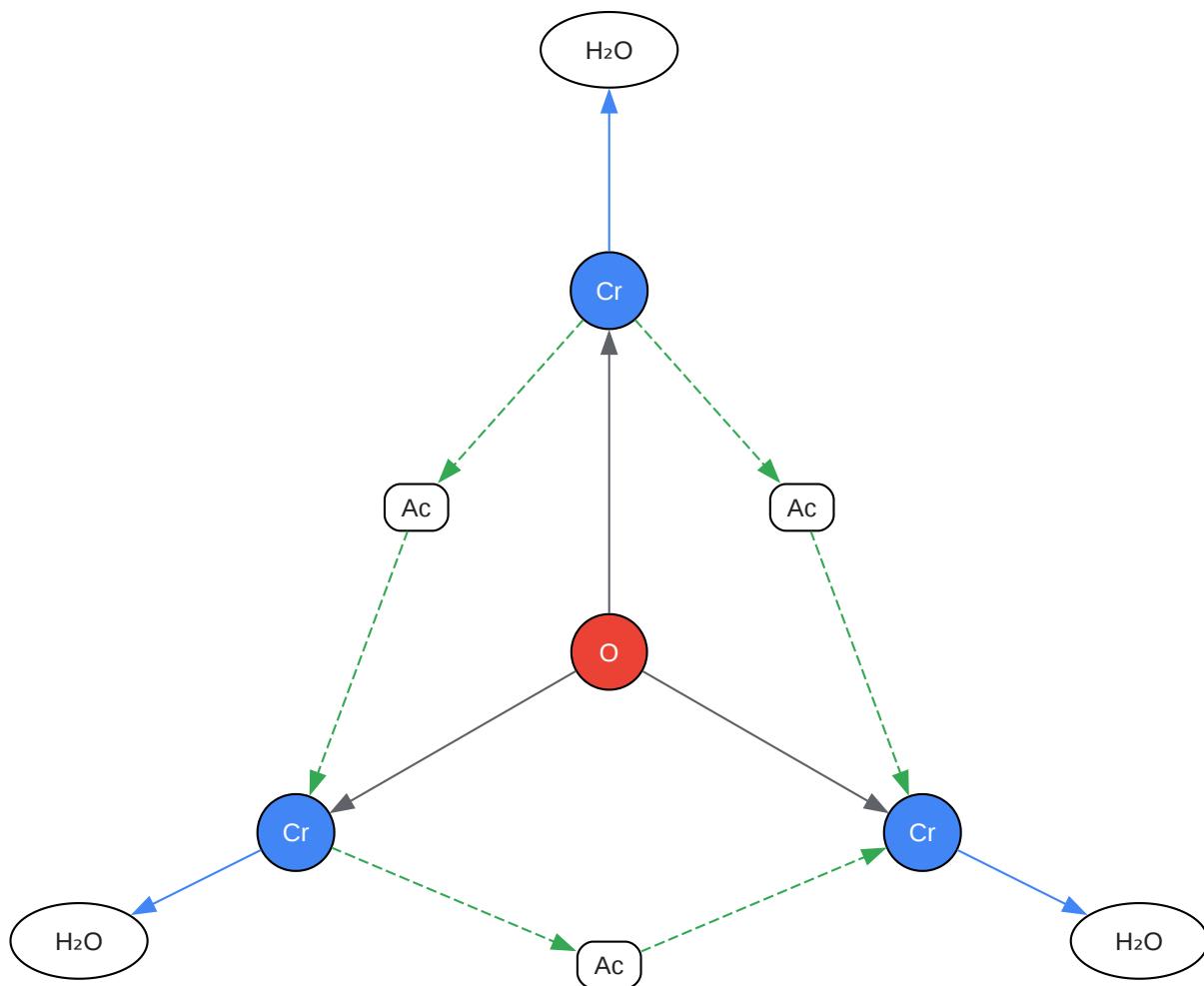
The most common form is based on the cation $[\text{Cr}_3\text{O}(\text{OOCCH}_3)_6(\text{H}_2\text{O})_3]^+$.^[1] This complex structure features three octahedral Cr(III) centers, a triply bridging oxo ligand, six bridging acetate ligands, and three terminal water molecules.^[1] It is isostructural with the equivalent basic acetates of iron and manganese.^[1]

CAS Numbers and Synonyms

Due to the existence of various salts and hydrated forms, several CAS numbers are associated with basic chromium acetate and related compounds. It is crucial for researchers to note the

specific formulation they are working with.

Compound Name/Formula	CAS Number	Synonyms
Basic Chromium(III) Acetate (general)	39430-51-8	Chromium Acetate, Basic[2][3]
Chromium(III) acetate (unspecified basicity)	1066-30-4	Chromic acetate, Chromium triacetate[4]
Hexaaquachromium(III) acetate	32591-52-9	Refers to salts containing the trinuclear cation, e.g., the chloride salt[1]
Basic Chromium Acetate (hydroxide form)	N/A	Chromium(III) Acetate Hydroxide, $\text{Cr}_3(\text{OH})_2(\text{OOCCH}_3)_7$ [3]


Physicochemical Data

The following table summarizes key quantitative data for a representative basic chromium acetate salt, $[\text{Cr}_3\text{O}(\text{OOCCH}_3)_6(\text{H}_2\text{O})_3]\text{Cl}\cdot 6\text{H}_2\text{O}$.

Property	Value	Reference(s)
Chemical Formula	$\text{C}_{12}\text{H}_{36}\text{ClCr}_3\text{O}_{22}$	[1]
Molar Mass	723.84 g·mol ⁻¹	[1]
Appearance	Grayish-green to bluish-green solid/powder	[1]
Density	1.662 g/cm ³	[1]
Solubility in Water	Soluble	[1][4]
Coordination Geometry	Octahedral at each Cr(III) center	[1]

Molecular Structure

The defining feature of basic chromium acetate is its trinuclear oxo-centered structure. The three chromium atoms form a nearly equilateral triangle around a central oxygen atom. This core is further stabilized by six bridging acetate ligands. Each chromium atom completes its octahedral coordination sphere with a terminal water molecule.

[Click to download full resolution via product page](#)

Structure of the $[\text{Cr}_3\text{O}(\text{OOCCH}_3)_6(\text{H}_2\text{O})_3]^+$ cation.

Experimental Protocols: Synthesis

Multiple routes exist for the synthesis of basic chromium(III) acetate. The following protocol is based on the reduction of a chromium(VI) source followed by precipitation and reaction with acetic acid.[4][5]

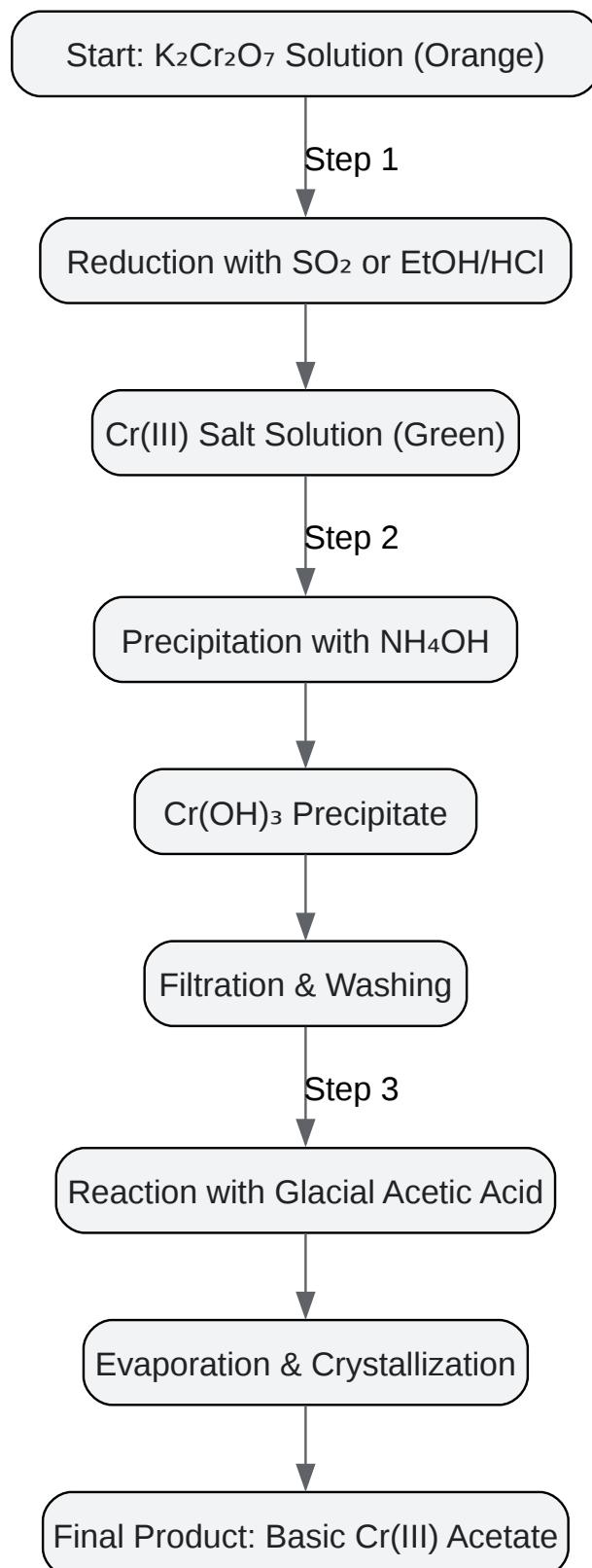
Materials

- Potassium dichromate ($K_2Cr_2O_7$) or Chromium(VI) oxide (CrO_3)
- Sulfur dioxide (SO_2) gas or Ethyl alcohol (C_2H_5OH)
- Concentrated Hydrochloric acid (HCl)
- Concentrated Ammonia solution (NH_4OH)
- Glacial Acetic acid (CH_3COOH)
- Deionized water

Detailed Methodology

Step 1: Reduction of Chromium(VI) to Chromium(III)

- Dissolve 25 g of potassium dichromate in 500 mL of deionized water.
- While stirring, bubble sulfur dioxide gas through the solution until the color changes from orange-yellow to a pure green, indicating the complete reduction of Cr(VI) to Cr(III).[5]
- Boil the resulting green solution to expel any excess SO_2 .[5]
 - Alternative Reduction: To a mixture of 420 mL of water and 80 mL of concentrated HCl, add the Cr(VI) compound, followed by 35 mL of ethyl alcohol to perform the reduction.[5]


Step 2: Precipitation of Chromium(III) Hydroxide

- Heat the chromium(III) salt solution to boiling.
- Slowly add concentrated ammonia solution dropwise while stirring continuously. A gelatinous, gray-green precipitate of chromium(III) hydroxide ($Cr(OH)_3$) will form.

- Continue adding ammonia until the solution is slightly basic. Avoid a large excess, as it can lead to the formation of soluble ammine complexes.[5]
- Filter the precipitated Cr(OH)_3 using a Buchner funnel and wash it thoroughly with several portions of hot deionized water to remove spectator ions.[5]

Step 3: Formation of Basic Chromium(III) Acetate

- Transfer the moist Cr(OH)_3 precipitate to an evaporating dish.
- Add approximately 100 mL of glacial acetic acid to dissolve the hydroxide.[5] This reaction forms the basic chromium acetate complex in solution.
- Gently heat the solution in a fume hood to evaporate the solvent and concentrate the product. Stir frequently as the solution becomes more viscous.[5]
- Continue evaporation almost to dryness to obtain the crystalline product.
- Dry the final product in a desiccator.

[Click to download full resolution via product page](#)

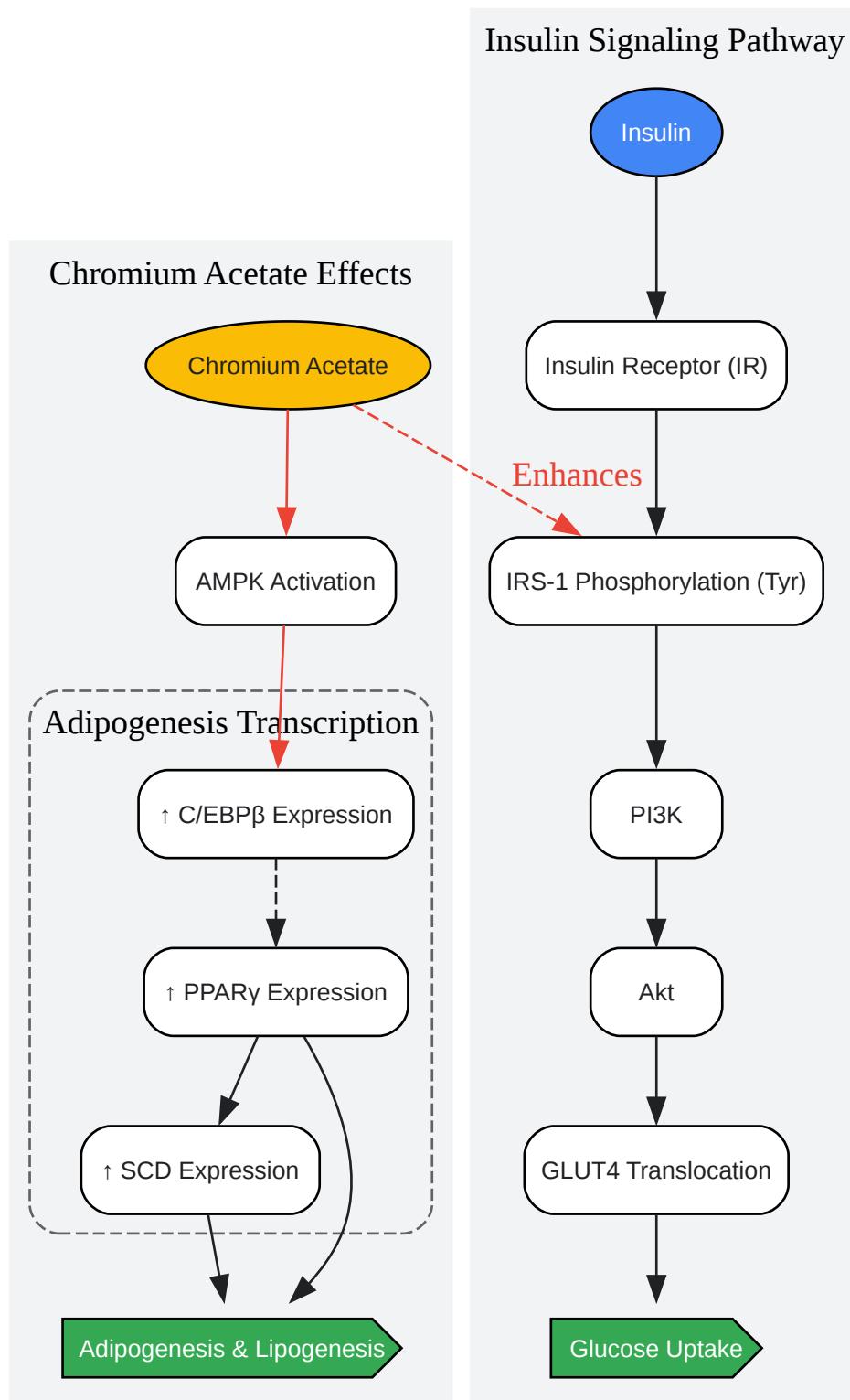
Workflow for the synthesis of basic chromium acetate.

Role in Cellular Signaling Pathways

Chromium(III) compounds, including basic chromium acetate, are recognized for their ability to modulate key metabolic signaling pathways, particularly those related to insulin sensitivity and adipogenesis. This makes them a subject of interest in research on diabetes, metabolic syndrome, and obesity.

Enhancement of Insulin Signaling

Chromium(III) has been shown to enhance insulin signaling, although the precise mechanism is still under investigation. Evidence suggests that it can improve the function of the insulin receptor and downstream signaling components.[\[6\]](#)[\[7\]](#)


- Insulin Receptor (IR) and IRS-1: Chromium may increase the tyrosine phosphorylation of the insulin receptor and Insulin Receptor Substrate 1 (IRS-1), which are critical activation steps. [\[6\]](#)[\[8\]](#) It has also been shown to decrease the inhibitory serine phosphorylation of IRS-1.[\[8\]](#)
- PI3K/Akt Pathway: By enhancing IRS-1 activity, chromium can lead to increased activation of the PI3K/Akt pathway.[\[6\]](#)
- GLUT4 Translocation: A key outcome of enhanced insulin signaling is the translocation of the glucose transporter GLUT4 to the cell membrane, leading to increased glucose uptake. Chromium supplementation has been linked to this effect.[\[6\]](#)

Regulation of Adipogenesis via AMPK

Chromium acetate can influence the differentiation of fat cells (adipogenesis), a process critical in both healthy energy storage and the pathophysiology of obesity. This regulation appears to be mediated, in part, through the AMP-activated protein kinase (AMPK) pathway.[\[9\]](#)

- AMPK Activation: Chromium treatment can increase the activity of AMPK, a central regulator of cellular energy homeostasis.[\[9\]](#)[\[10\]](#)
- Adipogenic Transcription Factors: Activated AMPK can influence the expression of key transcription factors that drive adipogenesis. Studies on bovine adipocytes have shown that chromium acetate can upregulate early (C/EBP β) and master (PPAR γ) regulators of this process.[\[11\]](#)

- Lipogenesis: Chromium can also increase the expression of genes involved in fatty acid synthesis, such as Stearoyl-CoA desaturase (SCD).

[Click to download full resolution via product page](#)

Chromium acetate's influence on metabolic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chromium(III) acetate - Wikipedia [en.wikipedia.org]
- 2. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
- 3. strem.com [strem.com]
- 4. echemi.com [echemi.com]
- 5. prepchem.com [prepchem.com]
- 6. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of insulin binding and signaling activity of newly synthesized chromium(III) complexes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromium Enhances Insulin Responsiveness via AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromium enhances insulin responsiveness via AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to Basic Chromium Acetate for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12062257#basic-chromium-acetate-cas-number-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com